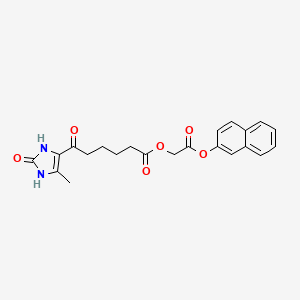![molecular formula C12H13BrN4OS B4919407 N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)
N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BPTA' and has been the subject of numerous research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and its potential future directions.
Mécanisme D'action
The mechanism of action of BPTA is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTA has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
BPTA has been shown to have a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases such as arthritis. BPTA has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, BPTA has been found to have a low toxicity profile, making it a relatively safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTA in scientific research is its wide range of potential applications. It has been shown to have antimicrobial, antifungal, antitumor, and catalytic properties, making it a versatile compound for use in various research fields. However, one of the limitations of using BPTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous potential future directions for the study of BPTA. One area of interest is the development of new drugs based on the structure of BPTA. Its antimicrobial and antitumor properties make it a promising candidate for the development of new antibiotics and anticancer drugs. In addition, the catalytic properties of BPTA make it a potential candidate for the development of new catalysts for various chemical reactions. Another area of interest is the study of the mechanism of action of BPTA, which could lead to a better understanding of its potential applications in various research fields.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, or BPTA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its antimicrobial, antifungal, antitumor, and catalytic properties make it a versatile compound for use in various research fields. While there is still much to be learned about the mechanism of action of BPTA, its potential for the development of new drugs and catalysts makes it an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of BPTA involves a multi-step process that begins with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol to form the final product, N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The synthesis of BPTA has been optimized in recent years to improve yield and purity, making it more accessible for scientific research applications.
Applications De Recherche Scientifique
BPTA has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, BPTA has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-8-15-16-12(17(8)2)19-7-11(18)14-10-5-3-9(13)4-6-10/h3-6H,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHAFYGPQFIWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4919330.png)
![4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4919336.png)
![2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4919341.png)
![2,2-dimethyl-5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4919345.png)
![2-(3-bromo-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4919353.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxybenzamide](/img/structure/B4919376.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4919378.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)


![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4919421.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)

